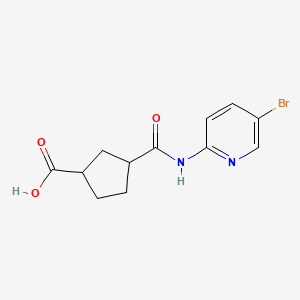

3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[(5-bromopyridin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O3/c13-9-3-4-10(14-6-9)15-11(16)7-1-2-8(5-7)12(17)18/h3-4,6-8H,1-2,5H2,(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCVCQBJZHBQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)NC2=NC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid typically involves multiple steps, starting with the preparation of the 5-bromopyridin-2-yl intermediateThe cyclopentanecarboxylic acid moiety can be introduced via cyclization reactions or through the use of cyclopentane derivatives as starting materials .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .

Analyse Chemischer Reaktionen

Types of Reactions

3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the bromine atom .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The molecular structure of 3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid features a cyclopentanecarboxylic acid moiety linked to a brominated pyridine. The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to monitor progress and confirm product identity.

Antiviral Properties

Research indicates that this compound exhibits potential efficacy against viral infections. Its mechanism of action is primarily studied in the context of inhibiting specific viral enzymes critical for viral replication. For instance, compounds with similar structural motifs have shown promise in targeting RNA-dependent RNA polymerase, an essential enzyme for the life cycle of various viruses .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer activity against various cancer cell lines. For example, derivatives of brominated pyridine compounds have been evaluated for their cytotoxic effects against human cancer cell lines such as HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast cancer). The results indicate that certain derivatives exhibit potent cytotoxicity comparable to established anticancer agents like Dasatinib .

Case Studies

- Anticancer Evaluation : In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, a series of brominated pyrimidine derivatives were synthesized and tested for their anticancer properties. Among these, compounds structurally related to this compound showed significant activity against various cancer cell lines, suggesting their potential as lead compounds for further development .

- Antiviral Mechanism Analysis : Another research effort focused on elucidating the mechanism by which similar compounds inhibit viral replication. The study highlighted the role of specific functional groups in enhancing antiviral activity, paving the way for designing more effective antiviral agents based on the structural framework of this compound .

Quantitative Analysis

Quantitative analyses using techniques such as high-performance liquid chromatography (HPLC) can provide insights into the purity and stability of this compound over time. These analyses are crucial for ensuring the reliability of biological activity data and for optimizing formulation strategies for potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Metcaraphen Hydrochloride

Structure: 2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride .

- Key Differences: Functional Groups: Metcaraphen is an ester derivative with a diethylaminoethyl group and a 3,4-dimethylphenyl substituent, while the target compound is a carboxylic acid with a carbamoyl-pyridine group. Polarity/Solubility: The ester group in Metcaraphen reduces polarity compared to the carboxylic acid in the target compound. However, the hydrochloride salt improves its aqueous solubility.

1-(4-Trifluoromethylphenyl)cyclopentanecarboxylic Acid

Structure : Cyclopentanecarboxylic acid substituted with a 4-(trifluoromethyl)phenyl group at position 1 .

- Key Differences: Substituent Effects: The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~1–2) compared to the target compound’s carboxylic acid (pKa ~4–5). Halogen vs. Fluorinated Groups: Bromine in the target compound enables halogen bonding, while the CF₃ group relies on hydrophobic and electrostatic interactions.

2-{[(3-Chlorophenyl)carbamoyl]methanesulfonyl}acetic Acid

Structure : A sulfonyl-acetic acid derivative with a 3-chlorophenylcarbamoyl group .

- Key Differences: Acidity: The sulfonyl and acetic acid groups confer higher acidity (pKa <1) than the target compound. Solubility: The sulfonic acid moiety increases water solubility, but the chlorine atom offers less steric bulk than bromine.

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Hydrochloride

Structure : A pyrrolidine-fused carboxylic acid with a 4-fluorophenyl substituent .

- Key Differences :

- Conformational Rigidity : The dihydropyrrole ring restricts flexibility compared to the cyclopentane in the target compound.

- Electron Effects : Fluorine’s electronegativity may stabilize the aromatic ring but lacks bromine’s polarizability for halogen bonding.

- Bioavailability : The hydrochloride salt improves solubility, similar to Metcaraphen, but the fluorine substituent offers different pharmacokinetic profiles.

Comparative Data Table

Research Findings and Implications

- Halogen Bonding : The target compound’s bromine atom provides distinct advantages in binding to proteins with halogen-accepting residues (e.g., carbonyl groups) compared to fluorine or chlorine .

- Solubility-Toxicity Trade-offs : While the carboxylic acid group enhances solubility, the bromopyridinyl moiety may increase hepatotoxicity risks relative to fluorinated analogs .

- Synthetic Accessibility : The carbamoyl linkage in the target compound requires more complex synthesis than ester or direct aryl-substituted derivatives .

Biologische Aktivität

3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclopentane ring with a carboxylic acid group and a carbamoyl group attached to a 5-bromopyridin-2-yl moiety, which may confer specific biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. Below are key findings regarding its biological activity:

Enzyme Inhibition

- DDX3 Inhibition : The compound has been identified as a potential inhibitor of DDX3, an RNA helicase involved in various cellular processes including viral replication. Inhibition of DDX3 by compounds similar to this compound has been associated with G1 cell cycle arrest and apoptosis in cancer cells .

- Kinase Activity : Studies have shown that derivatives of this compound can inhibit S6 kinase activity, which plays a crucial role in cell growth and proliferation. This inhibition suggests potential applications in cancer therapy .

Antiviral Activity

Compounds related to this compound have been evaluated for antiviral properties, particularly against RNA viruses. The structural modifications involving brominated pyridine moieties enhance the efficacy against specific viral targets .

Case Studies

Several case studies have explored the biological implications of this compound:

- Cancer Research : A study investigated the effects of various derivatives on cancer cell lines, revealing that certain modifications to the bromopyridine structure significantly enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells.

- Antiviral Studies : Another research focused on the antiviral potential of similar compounds, demonstrating effective inhibition of viral replication in vitro, indicating a promising avenue for therapeutic development against viral infections .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Bromopyridine-3-carboxylic acid | Structure | Moderate enzyme inhibition |

| 3-Amino-5-bromopyridine | Structure | Limited antiviral activity |

| 5-Bromonicotinic acid methyl ester | Structure | Weak cytotoxic effects |

Q & A

Q. What synthetic routes are commonly employed for preparing this compound?

- Synthesis typically involves: (i) Cyclopentanecarboxylic acid derivatization via carbamoylation using 5-bromo-2-aminopyridine. (ii) Activation of the carboxylic acid (e.g., via CDI or EDC coupling) to form the carbamoyl bridge. (iii) Halogenation (if not pre-functionalized) and purification via column chromatography or recrystallization .

- Key Challenge : Optimizing coupling efficiency while minimizing side reactions (e.g., bromine displacement). Monitor reaction progress using LC-MS and adjust stoichiometry of coupling reagents .

Q. How can researchers ensure purity and stability during storage?

- Purity is assessed via HPLC (>95% purity threshold) and DSC for crystallinity. Stability studies under varying pH (2–9) and temperatures (4°C–25°C) are recommended. Store in inert, anhydrous conditions (e.g., argon atmosphere) to prevent hydrolysis of the carbamoyl group .

Advanced Research Questions

Q. What experimental strategies are effective for analyzing reaction mechanisms involving the bromopyridine moiety?

- Use isotopic labeling (e.g., N or C) in kinetic studies to track bromine displacement pathways. Pair with DFT calculations to compare theoretical vs. experimental activation energies. For example, Suzuki-Miyaura coupling of the bromopyridine group with boronic acids requires Pd catalysis and base optimization (e.g., KCO vs. CsCO) .

Q. How does the compound’s conformation impact its interaction with biological targets?

- The cyclopentane ring’s chair conformation influences spatial orientation of the carbamoyl and carboxylic acid groups. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to enzymes like kinases or GPCRs. Validate with SPR or ITC to measure binding affinities () .

- Case Study : Analogous cyclopentanecarboxylic acid derivatives show selective inhibition of metalloproteases via chelation of active-site zinc ions .

Q. How can computational modeling predict solubility and bioavailability?

Q. What strategies resolve contradictions in reported solubility data?

- Discrepancies often arise from polymorphic forms or residual solvents. Perform: (i) PXRD to identify crystalline phases. (ii) TGA to detect solvent traces. (iii) Solubility assays in buffered solutions (e.g., PBS) at physiological pH. Cross-reference with HPLC purity data to isolate confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.